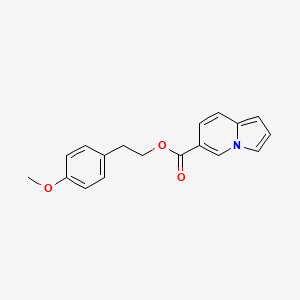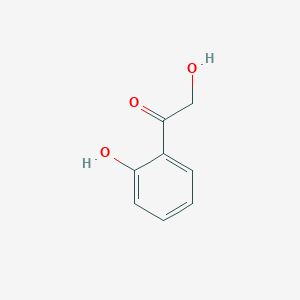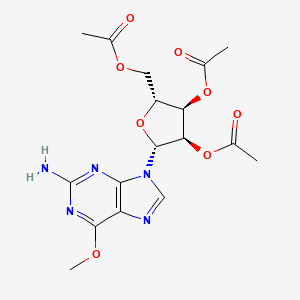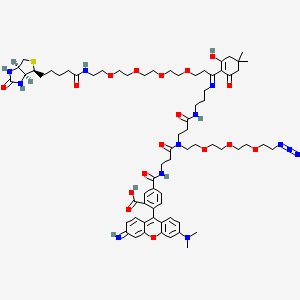![molecular formula C19H24OSi B11832539 [(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol CAS No. 88035-73-8](/img/structure/B11832539.png)
[(1R)-2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is a chiral cyclopropyl alcohol derivative. This compound is characterized by the presence of a cyclopropyl ring substituted with two phenyl groups and a trimethylsilyl group, making it a unique and interesting molecule in organic chemistry. Its chiral nature and structural complexity make it a valuable compound for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the trimethylsilyl group. One common method involves the reaction of a diphenylcyclopropylcarbinol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: TBAF is commonly used to remove the trimethylsilyl group.
Major Products:
Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.
Reduction: Formation of diphenylcyclopropane.
Substitution: Formation of various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
(S)-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol: The enantiomer of the compound, differing in its chiral configuration.
2,2-Diphenylcyclopropanol: Lacks the trimethylsilyl group, affecting its chemical properties and reactivity.
2,2-Diphenylcyclopropylamine: Contains an amine group instead of a hydroxyl group, leading to different chemical behavior.
Uniqueness: ®-(2,2-Diphenyl-1-(trimethylsilyl)cyclopropyl)methanol is unique due to its combination of a chiral center, cyclopropyl ring, and trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88035-73-8 |
|---|---|
Formule moléculaire |
C19H24OSi |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
[(1R)-2,2-diphenyl-1-trimethylsilylcyclopropyl]methanol |
InChI |
InChI=1S/C19H24OSi/c1-21(2,3)18(15-20)14-19(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,20H,14-15H2,1-3H3/t18-/m0/s1 |
Clé InChI |
TZFOHAKPIDEVHI-SFHVURJKSA-N |
SMILES isomérique |
C[Si](C)(C)[C@@]1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
SMILES canonique |
C[Si](C)(C)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-2,3-di(octadecanoyloxy)propyl] 2-(2-methoxyethoxycarbonylamino)ethyl phosphate](/img/structure/B11832457.png)


![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)






![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)

